N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a synthetic organic compound that belongs to the class of difluorobenzamides Its structure is characterized by the presence of a 2,4-difluorobenzamide moiety, linked through an ethyl chain to a substituted isoquinoline and pyrrole ring
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O/c1-27-11-4-7-21(27)22(28-12-10-16-5-2-3-6-17(16)15-28)14-26-23(29)19-9-8-18(24)13-20(19)25/h2-9,11,13,22H,10,12,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMILMTETXFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide typically involves several key steps:
Formation of Isoquinoline Intermediate: : The starting material, typically 3,4-dihydroisoquinoline, undergoes functionalization to introduce the required substituents.
Pyrrole Synthesis: : The 1-methyl-1H-pyrrole moiety is synthesized separately through established methods, such as the Paal-Knorr synthesis.
Coupling Reaction: : The isoquinoline and pyrrole intermediates are then coupled using an appropriate linker, often mediated by catalysts such as palladium complexes.
Formation of Difluorobenzamide:
Industrial Production Methods
Scaling up the production for industrial purposes requires optimization of reaction conditions to improve yields and reduce costs. This often involves:
Catalyst Optimization: : Enhancing catalyst efficiency to reduce reaction times and improve selectivity.
Solvent Selection: : Using solvents that maximize solubility and reaction rates while being economically viable and environmentally friendly.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2,4-difluorobenzoic acid and the corresponding amine derivative.
This reaction is critical for prodrug activation or metabolite studies. Computational modeling suggests steric hindrance from the dihydroisoquinoline and pyrrole groups slows hydrolysis compared to simpler benzamides.
Electrophilic Substitution on the Pyrrole Ring
The 1-methylpyrrole moiety undergoes regioselective electrophilic substitution, favoring the α-position due to steric and electronic effects.
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 1-Methyl-5-nitropyrrole derivative | Limited by competing ring oxidation |
| Sulfonation | SO₃, DMF, 25°C | 1-Methyl-5-sulfonated pyrrole | Higher yield in aprotic solvents |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrrolin-2-one derivative | Forms a lactam structure |
The electron-rich pyrrole ring is susceptible to oxidation, forming a pyrrolin-2-one derivative under strong oxidizing conditions.
Dihydroisoquinoline Ring Reactivity
The tetrahydroisoquinoline core participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts.
-
Ring Oxidation : Catalytic hydrogenation (H₂, Pd/C) opens the ring to yield a primary amine derivative.
Example Reaction:
Fluorobenzamide Substituent Reactivity
The 2,4-difluorophenyl group participates in:
-
Nucleophilic Aromatic Substitution : Selective displacement of fluorine at the 4-position under basic conditions (e.g., with piperidine).
-
Radical Fluorination : Further fluorination using Selectfluor® to introduce additional F groups .
Synthetic Routes and Key Intermediates
The compound is synthesized via a multi-step protocol:
| Step | Process | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Alkylation of 3,4-dihydroisoquinoline with 2-bromo-1-(1-methylpyrrol-2-yl)ethane | K₂CO₃, DMF, 80°C | 72% |
| 2 | Coupling with 2,4-difluorobenzoic acid | DCC, HOBt, CH₂Cl₂ | 65% |
| 3 | Purification | Column chromatography (SiO₂, EtOAc/hexane) | 90% |
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the benzamide bond, forming 2,4-difluorobenzoic acid and a dihydroisoquinoline-pyrrole fragment .
-
Thermal Decomposition : Degrades above 200°C via retro-aldol pathways, confirmed by TGA-MS analysis.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Rate | Key Influences |
|---|---|---|---|
| Benzamide | Hydrolysis | Moderate | Steric hindrance from adjacent groups |
| Pyrrole | Electrophilic substitution | Fast | Electron-donating methyl group |
| Dihydroisoquinoline | N-Alkylation | Slow | Ring strain and solvent polarity |
| Fluorine (C-4 position) | Nucleophilic substitution | High | Activation by ortho-fluorine |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties due to its structural features, which include a difluorobenzamide moiety and a dihydroisoquinoline scaffold. These characteristics are significant for drug design and development.
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide have shown promising anticancer activity. For instance, studies involving isoquinoline derivatives have demonstrated their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Dihydroisoquinoline derivatives are being investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The structural similarity of this compound to known neuroprotective agents suggests that it may modulate pathways involved in neuronal survival and function .
Pharmacological Studies
Pharmacological evaluations of this compound have revealed its interaction with various biological targets.
Receptor Modulation
The compound has been studied for its ability to act as a modulator of specific receptors involved in neurotransmission. For example, its potential role as a positive allosteric modulator for dopamine receptors could lead to applications in treating disorders such as schizophrenia and Parkinson's disease .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the pyrrole moiety is hypothesized to contribute to this effect by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Experimental Findings
A comprehensive review of the literature reveals several case studies highlighting the applications of this compound:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes, to modulate their activity. The pathways involved include:
Binding to Active Sites: : Directly interacting with active sites of enzymes, inhibiting or enhancing their catalytic functions.
Signal Modulation: : Influencing cellular signaling pathways by binding to receptor sites and altering downstream effects.
Comparison with Similar Compounds
When compared to other similar compounds, such as N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide or N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a subject of intense study and interest in various scientific fields.
List of Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide
By understanding the properties, reactions, and applications of this compound, scientists can harness its potential for innovation and development in a variety of fields.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Dihydroisoquinoline moiety : Known for various biological activities, including neuroprotective effects.
- Pyrrole unit : Often associated with diverse pharmacological properties.
- Difluorobenzamide : Enhances lipophilicity and may improve receptor binding.
The molecular formula can be represented as follows:
Research indicates that compounds with similar structures often interact with specific receptors in the central nervous system. The dihydroisoquinoline component is known to modulate dopaminergic signaling pathways, potentially influencing conditions such as Parkinson's disease and schizophrenia . The presence of the pyrrole structure may enhance the compound's ability to cross the blood-brain barrier (BBB), facilitating central nervous system effects .
1. Pharmacological Effects
The compound has been studied for its potential as a:
- Dopamine D3 receptor modulator : Compounds with similar structures have shown selective binding to D3 receptors, which are implicated in mood regulation and addiction .
- Sigma receptor ligand : Recent studies have highlighted the sigma-2 receptor's role in pain modulation and neuroprotection, suggesting that this compound may exhibit antinociceptive effects .
2. Case Studies
Several studies have evaluated the biological activity of related compounds:
In Vitro Studies
In vitro assays have demonstrated that related compounds can significantly inhibit D3 receptor activity at nanomolar concentrations. For instance, a study reported a Ki value of approximately 1 nM for a closely related analog, indicating potent activity .
In Vivo Studies
Animal model studies have suggested that administration of these compounds can lead to improvements in motor function and cognitive performance, particularly in models of Parkinson's disease . These findings support the hypothesis that such compounds may provide therapeutic benefits in neurological disorders.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic coupling. Key steps include:
- Amide coupling : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates. Reaction conditions: 0–5°C in anhydrous dichloromethane .
- Heterocyclic assembly : The 3,4-dihydroisoquinoline and 1-methylpyrrole moieties are introduced via nucleophilic substitution or reductive amination. Optimize solvent polarity (e.g., acetonitrile or DMF) and temperature (60–80°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for final isolation.
Table 1 : Critical Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide bond formation | EDCI/DMAP, DCM, 0°C | 65–75 | ≥95% |
| Pyrrole coupling | NaBH(OAc)₃, DMF, 60°C | 50–60 | ≥90% |
Q. How can researchers confirm the structural integrity and purity of the compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirm the presence of the 2,4-difluorobenzamide moiety (¹⁹F NMR: δ -110 to -115 ppm) and dihydroisoquinoline protons (¹H NMR: δ 2.8–3.2 ppm, multiplet) .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 377.463 (C₂₃H₂₄FN₃O) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity ≥95% .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Initial screening should focus on:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution assay (MIC values) against E. coli and S. aureus .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Replace the 1-methylpyrrole with other heterocycles (e.g., imidazole or thiophene) and compare activity .
- Fluorine substitution : Synthesize analogs with mono-/tri-fluoro benzamide groups to assess electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .
Table 2 : SAR Data for Analogous Compounds
| Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Fluorobenzamide | 0.85 ± 0.12 | COX-2 |
| 2,4-Dichlorobenzamide | 1.20 ± 0.15 | COX-2 |
| Pyrrole → Imidazole | 0.45 ± 0.08 | Kinase X |
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
Q. What advanced techniques are used to study its mechanism of action?
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- Transcriptomics : RNA-seq to profile gene expression changes in treated vs. untreated cells .
- In vivo imaging : Fluorescently tagged analogs (e.g., BODIPY conjugates) for tissue distribution studies in zebrafish models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
